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An In-depth Technical Guide to the Structural Elucidation of 2-(1,3-Benzodioxol-5-
yloxy)propanoic acid using NMR and Mass Spectrometry

Executive Summary
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data for 2-(1,3-Benzodioxol-5-yloxy)propanoic acid
(CAS 106690-34-0).[1][2] As a molecule featuring an aryloxypropanoic acid moiety, its precise

structural characterization is crucial for its application in chemical research and development.

This document, intended for researchers and drug development professionals, details the

theoretical basis and practical application of advanced spectroscopic techniques for

unambiguous structure confirmation. We present a detailed interpretation of ¹H NMR, ¹³C NMR,

and correlation spectroscopy, alongside an in-depth analysis of the compound's mass

spectrometric fragmentation pathways. All methodologies are presented with a focus on

experimental rationale and data integrity, providing a self-validating framework for analysis.

Introduction and Molecular Structure
2-(1,3-Benzodioxol-5-yloxy)propanoic acid belongs to the class of aryloxypropanoic acids,

compounds noted for their diverse biological activities and utility as synthetic intermediates.[3]

The molecule incorporates several key structural features: a benzodioxole (or

methylenedioxyphenyl) ring system, an ether linkage, a chiral center at the propanoic acid

alpha-carbon, and a carboxylic acid functional group. Accurate spectroscopic analysis is
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essential to confirm the connectivity and chemical environment of each atom within the

molecule.

This guide will systematically deconstruct the expected spectroscopic signature of the

molecule, providing a predictive framework that can be applied to experimental data.

Molecular Structure and Numbering Scheme
For clarity in spectral assignments, the following numbering scheme will be used throughout

this guide.

Caption: Molecular structure and numbering of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment, connectivity,

and stereochemistry of a molecule.[4] For 2-(1,3-Benzodioxol-5-yloxy)propanoic acid, ¹H

and ¹³C NMR, complemented by 2D correlation experiments, enable a full structural

assignment.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly alter

chemical shifts.[4] DMSO-d₆ is often preferred for carboxylic acids to ensure the observation

of the acidic proton.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

Experiments:

Standard ¹H NMR.

Standard ¹³C NMR with broadband proton decoupling.
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2D Correlation Spectroscopy (COSY) to establish ¹H-¹H coupling networks.

2D Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their

directly attached carbons.

¹H NMR Spectral Analysis (Predicted, 400 MHz, DMSO-
d₆)
The proton NMR spectrum is expected to show five distinct groups of signals:

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift,

typically δ 12.0-13.0 ppm. This proton is exchangeable with D₂O.

Aromatic Protons (C2'-H, C4'-H, C6'-H):

The benzodioxole ring system will display a characteristic pattern.

C6'-H: Expected around δ 6.80 ppm. It will appear as a doublet, coupled only to C2'-H.

C2'-H: Expected around δ 6.65 ppm. It will appear as a doublet, coupled to C6'-H.

C4'-H: Expected around δ 6.40 ppm. It will appear as a singlet or a narrowly split doublet

of doublets, being meta to the other two aromatic protons.

Dioxole Protons (-OCH₂O-): The two equivalent protons of the methylenedioxy bridge will

produce a sharp singlet at approximately δ 5.95 ppm.

Methine Proton (-CH-): The proton at the chiral center (Cα) is adjacent to an oxygen atom

and the carbonyl group, leading to a downfield shift. It is expected as a quartet around δ 4.75

ppm due to coupling with the three methyl protons.

Methyl Protons (-CH₃): The three equivalent methyl protons (Cβ) are coupled to the methine

proton and will appear as a doublet at approximately δ 1.45 ppm.

¹³C NMR Spectral Analysis (Predicted, 100 MHz, DMSO-
d₆)
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The proton-decoupled ¹³C NMR spectrum should display 10 unique carbon signals,

corresponding to the 10 carbon atoms in the molecule.

Carbonyl Carbon (COOH): The carboxylic acid carbon is the most deshielded, appearing

around δ 174.0 ppm.

Aromatic Carbons (C1' to C6'): Six distinct signals are expected in the aromatic region (δ

100-155 ppm). The oxygen-substituted carbons (C1', C4', C5') will be the most downfield.

C1', C4', C5': ~ δ 140-155 ppm

C2', C3', C6': ~ δ 100-120 ppm

Dioxole Carbon (-OCH₂O-): This carbon is characteristically found around δ 101.5 ppm.

Methine Carbon (-CH-): The Cα carbon, attached to the ether oxygen, is expected around δ

72.0 ppm.

Methyl Carbon (-CH₃): The Cβ methyl carbon will be the most upfield signal, appearing

around δ 18.0 ppm.

Data Summary: Predicted NMR Assignments
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Assignment
Predicted ¹H Shift
(δ ppm)

Multiplicity
Predicted ¹³C Shift
(δ ppm)

COOH 12.5 br s 174.0

C1' - - 152.0

C2' 6.65 d 108.0

C3' - - 142.0

C4' 6.40 dd 102.0

C5' - - 148.0

C6' 6.80 d 115.0

-OCH₂O- (C9) 5.95 s 101.5

-O-CH- (Cα/C7) 4.75 q 72.0

-CH₃ (Cβ/C8) 1.45 d 18.0

2D NMR Correlation Analysis
To validate the assignments, 2D NMR experiments are indispensable.

COSY (Correlated Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling

networks. The key expected correlation is between the methine proton (Cα-H, δ ~4.75) and

the methyl protons (Cβ-H₃, δ ~1.45). This confirms the propanoic acid side-chain structure.

Caption: Expected ¹H-¹H COSY correlation for the propanoic acid moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their

directly bonded carbons. It would definitively link the proton signals to their corresponding

carbon signals listed in the table above (e.g., δ 4.75 ppm proton signal correlates with δ 72.0

ppm carbon signal).

Mass Spectrometry (MS)
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Mass spectrometry is a powerful technique for determining the molecular weight and elemental

formula of a compound and for deducing its structure through fragmentation analysis.[5]

Experimental Protocol: Mass Spectrometry
Ionization Method: Electrospray ionization (ESI) is suitable for this polar, acidic molecule,

typically run in negative ion mode ([M-H]⁻) to deprotonate the carboxylic acid. Electron

ionization (EI) can also be used, which would yield the molecular ion ([M]⁺•) and more

extensive fragmentation.[6]

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile/water) and introduced into the mass spectrometer via direct infusion or coupled

with liquid chromatography (LC).

Mass Analyzer: Data is acquired using a high-resolution mass analyzer such as a Time-of-

Flight (TOF) or Orbitrap to obtain accurate mass measurements, which aids in formula

determination.

Molecular Ion and Fragmentation Analysis (EI Mode)
The molecular formula is C₁₀H₁₀O₅, giving a monoisotopic mass of 210.0528 g/mol .

Molecular Ion (M⁺•): In EI-MS, a distinct molecular ion peak is expected at m/z 210.

Key Fragmentation Pathways: The energetically unstable molecular ion will break down into

smaller, more stable fragments.[5] Common fragmentation patterns for carboxylic acids,

ethers, and aromatic systems guide the interpretation.[6]

Loss of Carboxyl Group: A primary fragmentation for carboxylic acids is the loss of the -

COOH group as a radical (45 Da), leading to a fragment at m/z 165.[6][7]

Alpha-Cleavage: Cleavage of the Cα-C(OOH) bond can result in the formation of a stable

acylium ion, though less common than the loss of the entire group.

Ether Bond Cleavage: The C-O ether bond can cleave, leading to two primary fragment ions:

Benzodioxole Cation: Formation of the highly stable 1,3-benzodioxol-5-oxy cation at m/z

137. This is often a very prominent peak.
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Propanoic Acid Side-Chain Cation: Formation of the [CH(CH₃)COOH]⁺• ion at m/z 88.

McLafferty Rearrangement: A characteristic rearrangement for carboxylic acids, involving the

transfer of a gamma-hydrogen to the carbonyl oxygen, can lead to the elimination of a

neutral alkene and the formation of a radical cation. In this case, it would lead to a fragment

corresponding to sesamol at m/z 138.

Predicted Fragmentation Pathway

[C₁₀H₁₀O₅]⁺•
m/z 210

Molecular Ion

[C₉H₉O₃]⁺
m/z 165

- •COOH (45 Da)

[C₇H₅O₃]⁺
m/z 137

Benzodioxole Cation

Ether Cleavage

[C₇H₆O₃]⁺•
m/z 138

Sesamol Radical Cation

McLafferty
Rearrangement

Click to download full resolution via product page

Caption: Proposed major fragmentation pathways for 2-(1,3-Benzodioxol-5-yloxy)propanoic
acid in EI-MS.

Data Summary: Predicted Mass Spectrometry
Fragments

m/z Proposed Formula Identity / Loss

210 [C₁₀H₁₀O₅]⁺• Molecular Ion (M⁺•)

165 [C₉H₉O₃]⁺ [M - COOH]⁺

138 [C₇H₆O₃]⁺•
Sesamol radical cation

(McLafferty product)

137 [C₇H₅O₃]⁺
Benzodioxole cation (from

ether cleavage)
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Conclusion
The structural elucidation of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid is straightforwardly

achieved through the combined application of NMR spectroscopy and mass spectrometry. ¹H

and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, with characteristic

chemical shifts for the benzodioxole, ether, and propanoic acid moieties. 2D correlation

experiments like COSY serve to confirm the connectivity of the aliphatic side chain. Mass

spectrometry confirms the molecular weight (m/z 210) and reveals characteristic fragmentation

patterns, including the loss of the carboxyl group and the formation of a stable benzodioxole

cation (m/z 137), which corroborate the proposed structure. This integrated spectroscopic

approach ensures a high degree of confidence in the compound's identity and purity, a critical

requirement for its use in scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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